2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid
CAS No.: 1784988-07-3
Cat. No.: VC5973818
Molecular Formula: C9H14O2
Molecular Weight: 154.209
* For research use only. Not for human or veterinary use.
![2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid - 1784988-07-3](/images/structure/VC5973818.png)
Specification
CAS No. | 1784988-07-3 |
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Molecular Formula | C9H14O2 |
Molecular Weight | 154.209 |
IUPAC Name | 2-(3-bicyclo[4.1.0]heptanyl)acetic acid |
Standard InChI | InChI=1S/C9H14O2/c10-9(11)4-6-1-2-7-5-8(7)3-6/h6-8H,1-5H2,(H,10,11) |
Standard InChI Key | NJGZYXPJPARJDI-UHFFFAOYSA-N |
SMILES | C1CC2CC2CC1CC(=O)O |
Introduction
Structural Characteristics and Nomenclature
The bicyclo[4.1.0]heptane core consists of a seven-membered ring system comprising a cyclohexane fused to a cyclopropane ring. The numbering convention assigns position 1 to one bridgehead carbon, with positions 2–7 sequentially following the larger ring . In 2-(bicyclo[4.1.0]heptan-3-yl)acetic acid, the acetic acid group (-CH₂COOH) is attached to the third carbon of the bicyclic framework. This substitution introduces a polar, ionizable group that significantly influences the molecule’s solubility and reactivity.
Key structural features include:
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Cyclopropane Strain: The fused cyclopropane imposes angular strain, enhancing reactivity at adjacent positions .
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Stereochemical Complexity: The bicyclo[4.1.0]heptane system contains five stereogenic centers, though the exact configuration of the acetic acid derivative remains unspecified in existing literature .
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Conformational Rigidity: The fused rings restrict rotational freedom, favoring specific conformations that may enhance binding selectivity in biological systems .
Synthetic Methodologies
While no direct synthesis of 2-(bicyclo[4.1.0]heptan-3-yl)acetic acid is documented, analogous routes for functionalized bicyclo[4.1.0]heptane derivatives provide a plausible blueprint.
Bicyclo[4.1.0]heptane Intermediate Preparation
The synthesis begins with 1,4-cyclohexanedione, which undergoes stereoselective transformations to form the bicyclic core. Key steps include:
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Spiroketal Formation: Reaction with benzaldehyde derivatives yields enantiomerically pure spiroketals .
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Allylic Oxidation: Diastereoselective oxidation introduces hydroxyl groups critical for subsequent functionalization .
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Hydroboration-Oxidation: 9-BBN-mediated hydroboration achieves high stereocontrol, installing hydroxymethyl groups .
Physicochemical Properties
Based on structurally related compounds , the following properties are anticipated:
Property | Predicted Value/Range |
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Molecular Formula | C₁₀H₁₄O₂ |
Molecular Weight | 166.22 g/mol |
Melting Point | 120–140°C (decomposes) |
Solubility | Soluble in polar aprotic solvents (DMF, DMSO); limited aqueous solubility |
pKa | ~4.5 (carboxylic acid) |
LogP | 1.2–1.8 (moderate lipophilicity) |
Future Research Directions
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Stereoselective Synthesis: Development of asymmetric methods to control configuration at the acetic acid-bearing carbon.
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Biological Screening: Evaluation against viral, bacterial, and cancer cell lines to identify therapeutic potential.
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Derivatization Studies: Exploration of amide, ester, and triazole conjugates to modulate bioavailability and activity.
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